![molecular formula C23H15F2N3O B2629023 6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-17-2](/img/structure/B2629023.png)

6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

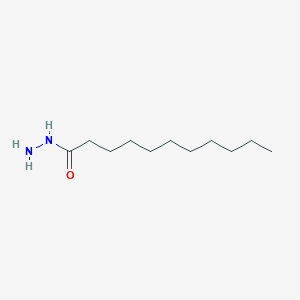

This compound is a quinoline derivative, which is a type of nitrogen-containing heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their bioactive properties .

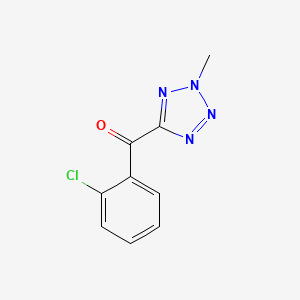

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with a fluorophenyl group and a methoxyphenyl group attached. The presence of fluorine atoms could influence the electronic properties of the molecule, potentially enhancing its reactivity or binding affinity .Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the fluorine atoms might make the phenyl rings more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .Applications De Recherche Scientifique

Antiviral Applications

A study by Lee et al. (2017) synthesized derivatives of diarylpyrazolylquinoline, including the compound , and evaluated their anti-dengue virus (DENV) activity. Notably, one of the derivatives exhibited significantly higher anti-DENV-2 activity compared to ribavirin, a standard antiviral drug. This compound also demonstrated potential in reducing disease symptoms and mortality in DENV-infected mice, indicating its promise as an antiviral agent against DENV replication both in vitro and in vivo (Lee, Tseng, Lin, & Tseng, 2017).

Antifungal Applications

Yuan et al. (2011) reported on the design, synthesis, and evaluation of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives based on bioisosterism principles. These compounds showed varying degrees of antifungal activity against tested fungi, highlighting their potential as antifungal agents (Yuan et al., 2011).

Anticancer Applications

Reddy et al. (2015) designed and synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements for anticancer activity. Among these, certain urea derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as anticancer drugs (Reddy et al., 2015).

Synthesis of Novel Derivatives

Research by Kozlov & Gusak (2007) explored the use of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in synthesizing aza- and diazaphenanthrene derivatives. This work contributes to the broader chemical understanding and potential pharmaceutical applications of the core compound by providing new derivatives with varied chemical structures (Kozlov & Gusak, 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2N3O/c1-29-17-11-9-16(10-12-17)28-23-18-3-2-4-20(25)22(18)26-13-19(23)21(27-28)14-5-7-15(24)8-6-14/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCARXHQOTNIYFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]acetate](/img/structure/B2628940.png)

![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(3-ethylphenyl)acetamide](/img/structure/B2628942.png)

![Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2628949.png)

![N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2628952.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2628960.png)